molecular formula C7H8N2O3 B12889800 2-Acetyl-5-methyl-1,3-oxazole-4-carboxamide CAS No. 61183-14-0

2-Acetyl-5-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B12889800
CAS No.: 61183-14-0
M. Wt: 168.15 g/mol
InChI Key: OTDFYKINZGEJDE-UHFFFAOYSA-N
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Description

2-Acetyl-5-methyloxazole-4-carboxamide is a heterocyclic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is known for its unique structure, which includes an oxazole ring substituted with acetyl and carboxamide groups. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-methyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetyl-5-methyl-oxazole with a suitable amine to form the carboxamide derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-Acetyl-5-methyloxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and carboxamide groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

    5-Methylisoxazole-4-carboxylic acid: Shares a similar oxazole ring structure but differs in functional groups.

    4-(Trifluoromethyl)aniline: Another compound with a similar heterocyclic structure but different substituents.

Uniqueness: 2-Acetyl-5-methyloxazole-4-carboxamide is unique due to its specific combination of acetyl and carboxamide groups on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61183-14-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-acetyl-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C7H8N2O3/c1-3(10)7-9-5(6(8)11)4(2)12-7/h1-2H3,(H2,8,11)

InChI Key

OTDFYKINZGEJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(=O)C)C(=O)N

Origin of Product

United States

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